Antitumor agent-150
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-150 is a compound known for its potent antitumor properties, particularly in the treatment of breast cancer. It functions as a PROTAC (Proteolysis Targeting Chimera) degrader of the MDM2 protein, which plays a crucial role in the regulation of the p53 tumor suppressor pathway . This compound has shown significant promise in preclinical studies, demonstrating the ability to inhibit tumor growth and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-150 involves the conjugation of ganoderic acid A, a natural triterpenoid, with a polyethylene glycol (PEG) linker and a von Hippel-Lindau (VHL) ligand . The synthetic route typically includes the following steps:
Activation of Ganoderic Acid A: This involves the activation of the carboxyl group of ganoderic acid A using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
PEGylation: The activated ganoderic acid A is then reacted with a PEG linker to form a stable ester bond.
Conjugation with VHL Ligand: The final step involves the conjugation of the PEGylated ganoderic acid A with the VHL ligand through a similar coupling reaction.
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the coupling reactions under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound.
Quality Control: Rigorous quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-150 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the triterpenoid moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can take place at the ester and amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides or esters, depending on the specific reaction conditions.
Scientific Research Applications
Antitumor agent-150 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study PROTAC-based protein degradation mechanisms.
Biology: The compound is employed in cellular studies to investigate the role of MDM2 in cancer cell proliferation and apoptosis.
Industry: this compound is being explored for its potential use in developing new cancer therapies and drug delivery systems.
Mechanism of Action
Antitumor agent-150 exerts its effects by targeting the MDM2 protein for degradation. The mechanism involves the following steps:
Binding to MDM2: The compound binds to the MDM2 protein, forming a ternary complex with the E3 ubiquitin ligase.
Ubiquitination: This complex facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome.
Activation of p53 Pathway: The degradation of MDM2 leads to the stabilization and activation of the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis of cancer cells.
Comparison with Similar Compounds
Antitumor agent-150 can be compared with other PROTAC-based compounds and traditional antitumor agents:
PROTAC-based Compounds: Similar compounds include ARV-825 and ARV-771, which also target proteins for degradation but have different target specificities and linker chemistries.
Traditional Antitumor Agents: Compared to traditional agents like cisplatin and doxorubicin, this compound offers a more targeted approach with potentially fewer side effects due to its specific mechanism of action.
Similar Compounds
ARV-825: A PROTAC that targets the bromodomain and extra-terminal (BET) proteins for degradation.
ARV-771: Another PROTAC that targets BET proteins but with a different linker chemistry.
Cisplatin: A traditional chemotherapy drug that forms DNA crosslinks, leading to apoptosis.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell death.
This compound stands out due to its specific targeting of the MDM2 protein and its potential for reduced side effects compared to traditional chemotherapy agents.
Properties
Molecular Formula |
C70H106N8O14S |
---|---|
Molecular Weight |
1315.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[1-[2-[2-[2-[2-[2-[[(2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4,5-dihydrotriazol-4-yl]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C70H106N8O14S/c1-42(51-36-57(84)70(12)60-53(81)37-55-67(8,9)56(83)21-22-68(55,10)59(60)54(82)38-69(51,70)11)33-49(79)34-43(2)63(86)71-23-25-89-27-29-91-31-32-92-30-28-90-26-24-77-39-48(75-76-77)15-13-14-16-58(85)74-62(66(5,6)7)65(88)78-40-50(80)35-52(78)64(87)73-44(3)46-17-19-47(20-18-46)61-45(4)72-41-93-61/h17-20,41-44,48,50-53,55,57,62,80-81,84H,13-16,21-40H2,1-12H3,(H,71,86)(H,73,87)(H,74,85)/t42-,43-,44+,48?,50-,51-,52+,53+,55+,57+,62-,68+,69-,70+/m1/s1 |
InChI Key |
HDYFPGZJTHVRGR-YHADFLTFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCC4CN(N=N4)CCOCCOCCOCCOCCNC(=O)[C@H](C)CC(=O)C[C@@H](C)[C@H]5C[C@@H]([C@@]6([C@@]5(CC(=O)C7=C6[C@H](C[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)O)C)C)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC4CN(N=N4)CCOCCOCCOCCOCCNC(=O)C(C)CC(=O)CC(C)C5CC(C6(C5(CC(=O)C7=C6C(CC8C7(CCC(=O)C8(C)C)C)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.